2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
The compound “2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It’s part of a class of compounds that have been studied for their potential use as dopamine D2 receptor antagonists . These compounds are of interest due to their potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it includes a dibenzo[b,f][1,4]oxazepine core, which is a type of heterocyclic compound containing rings of more than six members having one nitrogen atom and one sulfur atom as the only ring hetero atoms . This core is substituted with various functional groups, including an ethoxy group and a benzamide group.Scientific Research Applications
Heterocyclic System Construction
The heterocyclic system found in compounds similar to 2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has been utilized in constructing heteropropellanes. These structures have garnered interest for potential modifications in drugs and for creating novel materials with unique physical properties (Konstantinova et al., 2020).
Imaging of Cerebral β-Amyloid Plaques
Derivatives of benzoxazole, closely related to the target compound, have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging. These derivatives have shown high affinity for Aβ(1-42) aggregates, making them potentially useful for detecting Aβ plaques in the human brain (Cui et al., 2012).
Synthesis of Pyridobenzazoles
In a study related to amino acid derivatives, reactions involving compounds similar to the target compound led to the synthesis of various pyridobenzazoles. These reactions highlight the versatility and potential applications of such compounds in synthetic organic chemistry (Chiba et al., 1985).
Polymer-Bound Thiol Groups
Research involving 2-oxazoline monomers, which share structural similarities with the target compound, led to the development of polymers with pendant thiol groups. These polymers have applications in creating graft copolymers, demonstrating the compound's potential in polymer science (Cesana et al., 2007).
Development of Potent Serotonin-3 Receptor Antagonists
Studies on compounds structurally related to this compound have led to the discovery of potent serotonin-3 receptor antagonists. These findings suggest the potential therapeutic applications of such compounds in treating conditions related to serotonin receptors (Harada et al., 1995).
Mechanism of Action
Future Directions
Given the compound’s potential as a dopamine D2 receptor antagonist, future research could explore its therapeutic potential in more depth. This could include preclinical studies to better understand its pharmacological effects, as well as clinical trials to assess its safety and efficacy in humans .
Properties
IUPAC Name |
2-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-3-26-19-10-6-8-12-22(19)30-21-14-13-16(15-18(21)24(26)28)25-23(27)17-9-5-7-11-20(17)29-4-2/h5-15H,3-4H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESWZROQAINRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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